

A Comparative Guide to Analytical Methods for Hydralazine Hydrochloride Quantification

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Compound of Interest

Compound Name: *Hydrochloride dihydrate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the quantification of hydralazine hydrochloride in pharmaceutical formulations. The performance of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Titrimetry are evaluated based on experimental data from published studies. This document aims to assist researchers and quality control professionals in selecting the most suitable method for their specific analytical needs.

Comparison of Analytical Method Performance

The following tables summarize the performance characteristics of various validated methods for hydralazine hydrochloride quantification.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Parameter	Method 1	Method 2	Method 3
Column	Inertsil L10 (150 x 4.6 mm, 5 µm)[1]	BDS Hypersil C18 (250 x 4.6 mm, 5µ)[2]	Inertsil ODS 3V (250 x 4.6 mm, 5 µm)[3]
Mobile Phase	Phosphate buffer and Acetonitrile (77:23)[1]	Methanol and Acetonitrile	Phosphate buffer (pH 2.5) and Acetonitrile (Mobile Phase A), Methanol (Mobile Phase B) - Gradient[3]
Flow Rate	1.0 mL/min[1]	1.2 mL/min[2]	1.0 mL/min[3]
Detection Wavelength	230 nm[1]	270 nm[2]	230 nm[3]
Linearity Range	50% to 150% of test concentration[1]	0.5 - 4 µg/mL[2]	LOQ to 150% of specification limits[3]
Correlation Coefficient (r ²)	> 0.998[1]	-	> 0.99[3]
Accuracy (% Recovery)	98.0% - 102.0%[1]	98% - 100.5%[2]	-
Precision (% RSD)	< 2.0%[1]	< 2.0%[2]	-
Limit of Detection (LOD)	0.10 ppm[1]	0.051 µg/mL[2]	-
Limit of Quantification (LOQ)	0.3 ppm[1]	0.16 µg/mL[2]	-

Table 2: UV-Visible Spectrophotometric Methods

Parameter	Method 1 (Derivatization with Nitrite)[4][5]	Method 2 (Ion-pair with Bromophenol Blue)[6]	Method 3 (Direct UV)[2]
Principle	Conversion to tetrazolo[5,1- α]phthalazine derivative.[4][5]	Formation of a yellow-colored ion-pair chromogen.[6]	Direct measurement of UV absorbance.[2]
Solvent/Reagent	Nitrite ions under acidic conditions.[5]	Bromophenol blue in pH 3 citrate buffer.[6]	Distilled water.[2]
λ_{\max}	~274 nm[4][5]	416 nm[6]	262 nm[2]
Linearity Range	4 - 40 $\mu\text{g/mL}$ [5]	10 - 50 $\mu\text{g/mL}$ [6]	2 - 20 $\mu\text{g/mL}$ [2]
Correlation Coefficient (r^2)	-	0.9937[6]	-
Accuracy (% Recovery)	100.8% - 101.0%[5]	98.94% (pure), 99.50% (formulation) [6]	99.2%[2]
Precision (% RSD)	0.73% - 1.02% (CV)[4]	-	< 2.0%[2]
Molar Absorptivity	-	1.01×10^4 $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ [6]	-
Limit of Detection (LOD)	-	-	0.051 $\mu\text{g/mL}$ [2]
Limit of Quantification (LOQ)	-	-	0.16 $\mu\text{g/mL}$ [2]

Table 3: Titrimetric Method (Pharmacopoeial)

Parameter	Japanese Pharmacopoeia Method[7]
Principle	Iodometric titration.
Titrant	0.05 mol/L Potassium Iodate.[7]
Solvent	Water and Hydrochloric acid.[7]
Indicator	Chloroform (end point is the disappearance of the purple color).[7]
Application	Assay of bulk drug and powder for injection.[7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) - Method 1

This method is a simple and specific liquid chromatographic technique for the estimation of hydralazine hydrochloride in injection formulations.[1]

1. Instrumentation:

- Agilent HPLC system with an isocratic pump, DAD detector, and a thermostatted column compartment.[1]
- Chemstation software for data analysis.[1]

2. Chromatographic Conditions:

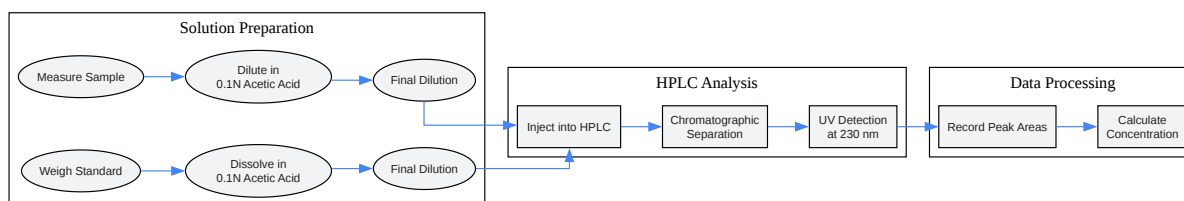
- Column: Inertsil L10 (150 x 4.6 mm, 5 µm particle size).[1]
- Mobile Phase: A filtered and degassed mixture of phosphate buffer and acetonitrile (77:23 v/v).[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV detection at 230 nm.[1]
- Injection Volume: Not specified, typically 10-20 µL.

3. Preparation of Solutions:

- **Standard Solution:** Accurately weigh and dissolve about 40 mg of Hydralazine hydrochloride standard in 0.1 N acetic acid in a 100 mL volumetric flask. Dilute 10.0 mL of this stock solution to 100 mL with 0.1 N acetic acid to obtain a concentration of about 40 µg/mL.[1]
- **Sample Solution (for Injection):** Accurately transfer 2 mL of the injection (equivalent to about 40 mg of Hydralazine hydrochloride) into a 100 mL volumetric flask. Dilute to volume with 0.1 N acetic acid and mix well. Further dilute 10.0 mL of this solution to 100 mL with 0.1 N acetic acid to get a final concentration of approximately 40 µg/mL.[1]

4. Procedure:

- Inject equal volumes of the standard and sample solutions into the chromatograph.
- Record the peak areas and calculate the amount of hydralazine hydrochloride in the sample by comparing the peak area of the sample with that of the standard.



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HPLC analysis workflow for hydralazine hydrochloride.

UV-Visible Spectrophotometry - Method 2 (Ion-pair with Bromophenol Blue)

This method is based on the formation of a colored ion-pair complex between hydralazine hydrochloride and bromophenol blue, which can be quantified spectrophotometrically.[6]

1. Instrumentation:

- UV-Visible double beam spectrophotometer with 1 cm matched quartz cells.[6]

2. Reagents and Solutions:

- Hydralazine Hydrochloride Stock Solution (1×10^{-3} M): Prepare by dissolving the appropriate amount of hydralazine hydrochloride in double distilled water.
- Bromophenol Blue (BpB) Solution (1×10^{-3} M): Prepare by dissolving the required amount in double distilled water.[6]
- Citrate Buffer (pH 3): Prepare a standard citrate buffer solution.[6]

3. Preparation of Calibration Standards:

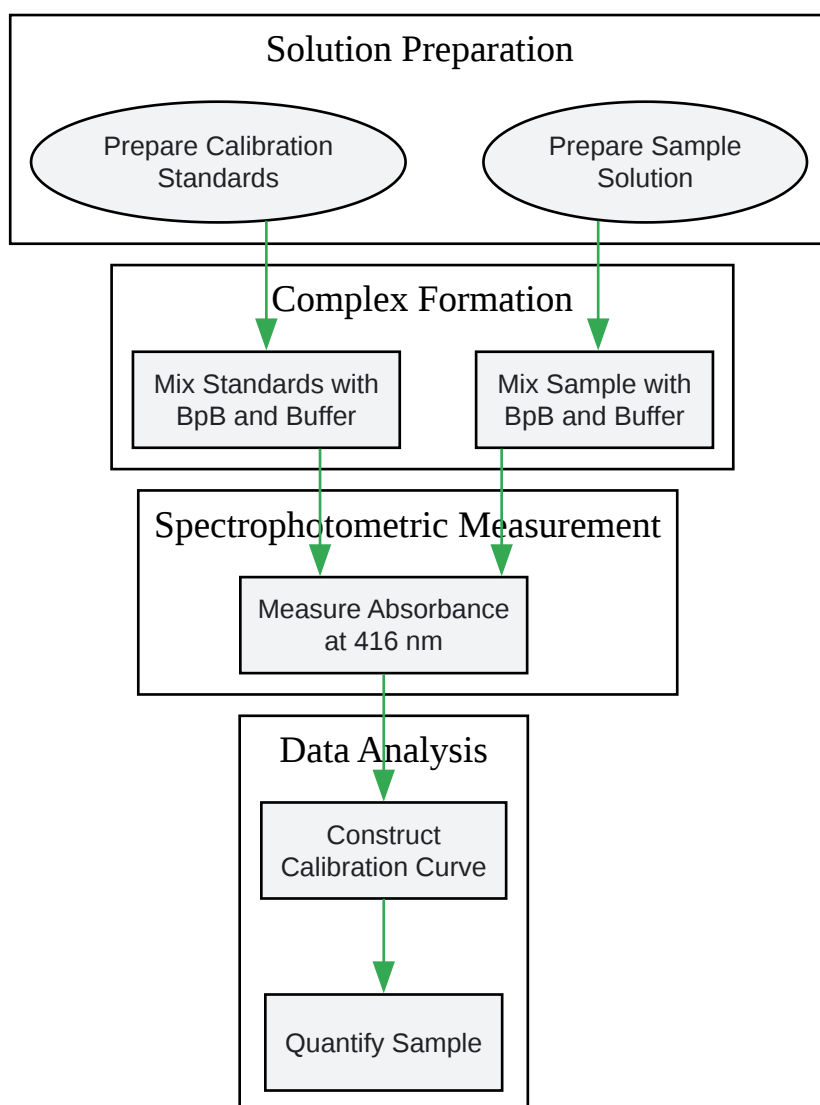
- In a series of 100 mL volumetric flasks, add 10 mL of 1×10^{-3} M BpB solution and 3 mL of pH 3 citrate buffer.[6]
- Add varying aliquots (e.g., 5, 10, 15, 20, 25 mL) of the 1×10^{-3} M hydralazine hydrochloride stock solution to each flask.[6]
- Dilute to the mark with double distilled water and mix well. This will result in a concentration range of 10 - 50 $\mu\text{g/mL}$. [6]

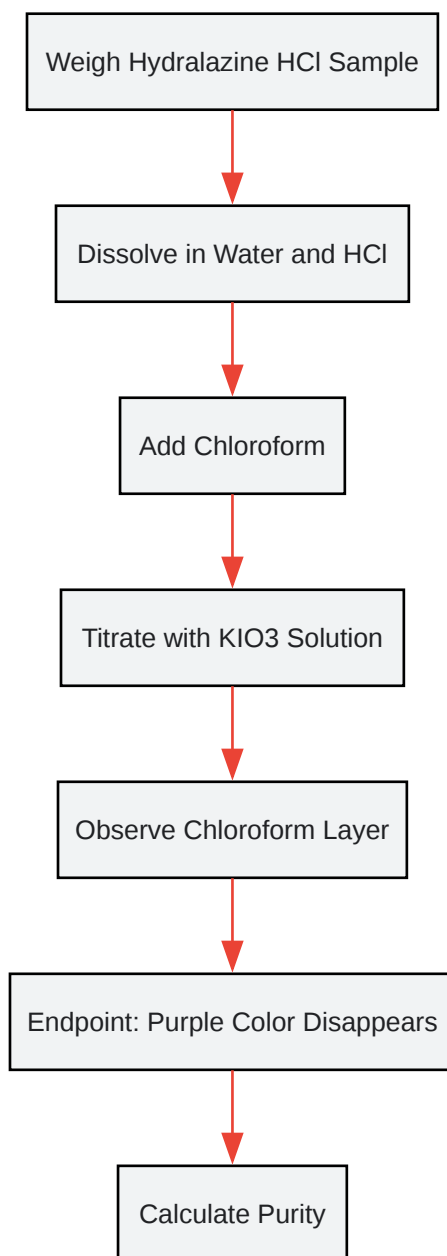
4. Preparation of Sample Solution (for Tablets):

- Weigh and finely powder ten tablets.[6]
- Accurately weigh a portion of the powder equivalent to a specific amount of hydralazine hydrochloride and prepare a 1×10^{-3} M solution.
- In a 100 mL volumetric flask, mix 10 mL of the sample solution, 10 mL of 1×10^{-3} M BpB, and 3 mL of pH 3 citrate buffer, and dilute to the mark.[6]

5. Procedure:

- Measure the absorbance of the calibration standards and the sample solution at 416 nm against a reagent blank.^[6]
- Construct a calibration curve of absorbance versus concentration for the standards.
- Determine the concentration of hydralazine hydrochloride in the sample solution from the calibration curve.





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